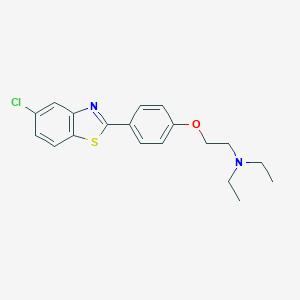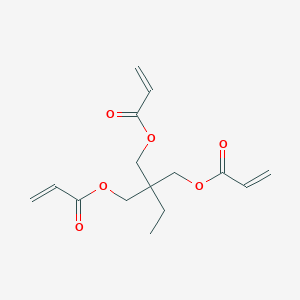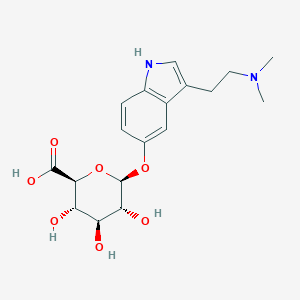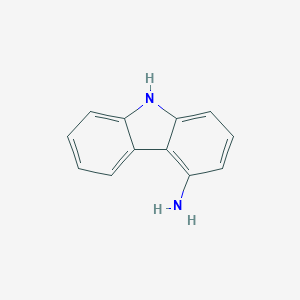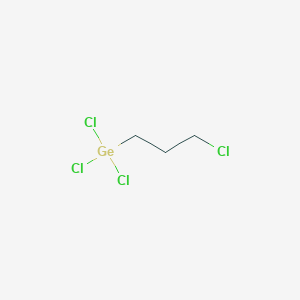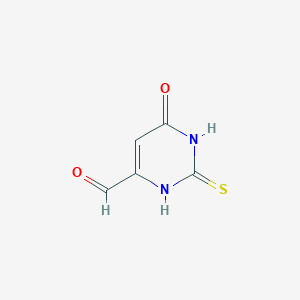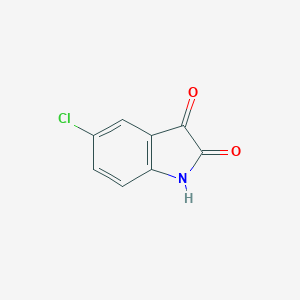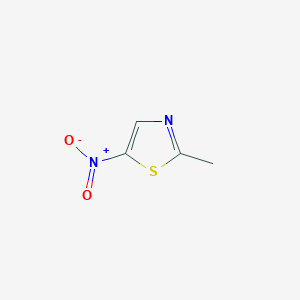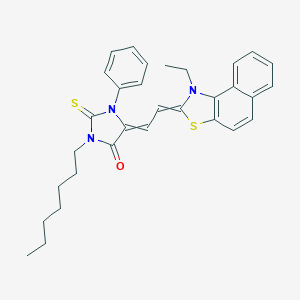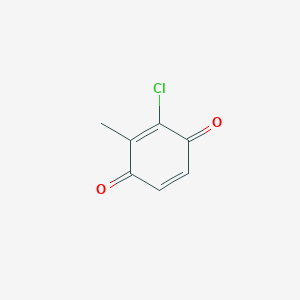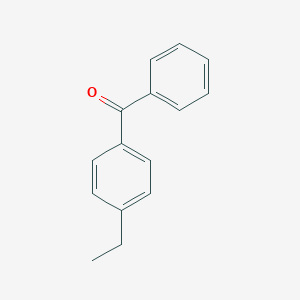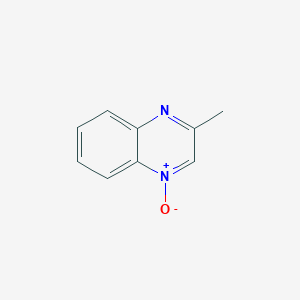
2-Methylquinoxaline 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylquinoxaline 4-oxide (Mqo) is a heterocyclic compound that has been extensively studied for its potential use in scientific research. It is a derivative of quinoxaline and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-Methylquinoxaline 4-oxide is a potent electrophile that can react with nucleophiles such as DNA, proteins, and lipids. It forms adducts with DNA and can cause mutations by inducing base pair substitutions, deletions, and insertions. 2-Methylquinoxaline 4-oxide can also cause DNA strand breaks and can activate DNA repair mechanisms. The exact mechanism of 2-Methylquinoxaline 4-oxide-induced carcinogenesis is not fully understood but is believed to involve the formation of reactive oxygen species and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-Methylquinoxaline 4-oxide has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and inflammation. 2-Methylquinoxaline 4-oxide has also been found to affect the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. 2-Methylquinoxaline 4-oxide has been used to study the effects of oxidative stress on cellular processes and to investigate the mechanisms of carcinogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylquinoxaline 4-oxide has several advantages for lab experiments. It is a potent mutagen and carcinogen and can be used to study the mechanisms of mutagenesis and carcinogenesis. It is also relatively stable and can be stored for long periods of time. However, 2-Methylquinoxaline 4-oxide has several limitations as well. It is highly reactive and can react with other compounds in the lab, leading to false-positive results. It is also toxic and can pose a health hazard if not handled properly.
Direcciones Futuras
There are several future directions for the study of 2-Methylquinoxaline 4-oxide. One area of research is the development of new synthetic methods for 2-Methylquinoxaline 4-oxide that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanisms of 2-Methylquinoxaline 4-oxide-induced carcinogenesis and the development of new cancer therapies that target these mechanisms. Finally, the use of 2-Methylquinoxaline 4-oxide in the study of oxidative stress and its effects on cellular processes is an area of ongoing research.
Métodos De Síntesis
2-Methylquinoxaline 4-oxide can be synthesized by the oxidation of 2-methylquinoxaline using various oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid, or potassium permanganate. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of 2-Methylquinoxaline 4-oxide can be improved by optimizing the reaction conditions such as temperature, time, and concentration of the reactants.
Aplicaciones Científicas De Investigación
2-Methylquinoxaline 4-oxide has been extensively used in scientific research for its potential use as a mutagen and carcinogen. It has been found to induce mutations in bacterial and mammalian cells and has been used in the Ames test for mutagenicity screening. 2-Methylquinoxaline 4-oxide has also been found to induce tumors in rodents and has been used in animal carcinogenicity studies.
Propiedades
Número CAS |
18916-45-5 |
|---|---|
Nombre del producto |
2-Methylquinoxaline 4-oxide |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-methyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-6-11(12)9-5-3-2-4-8(9)10-7/h2-6H,1H3 |
Clave InChI |
GENNPRIQHQRRPM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
SMILES canónico |
CC1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



